

Spectroscopic and Analytical Profile of Endrin Aldehyde: A Technical Guide

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Compound of Interest

Compound Name: *Endrin aldehyde*

Cat. No.: *B048301*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for **endrin aldehyde**, a significant metabolite and degradation product of the organochlorine pesticide endrin. This document is intended to serve as a core resource for researchers and scientists involved in environmental analysis, toxicology, and related fields.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **endrin aldehyde**, presented in a structured format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of **endrin aldehyde**.^[1] The electron ionization (EI) mass spectrum of **endrin aldehyde** is characterized by a series of fragment ions. While a complete, high-resolution spectrum with relative abundances is not consistently published, key mass-to-charge ratios (m/z) have been identified.

Mass-to-Charge Ratio (m/z)	Interpretation
380	Molecular Ion [M] ⁺ (Calculated for C ₁₂ H ₈ Cl ₆ O)
345	[M-Cl] ⁺
250	Further fragmentation

Note: The molecular weight of **endrin aldehyde** is 380.9 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For **endrin aldehyde**, the IR spectrum is expected to show characteristic absorption bands for the aldehyde group and the chlorinated polycyclic aliphatic structure. Analysis of products can be conducted by IR spectroscopy or colorimetry.[\[4\]](#)

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
Aldehyde C-H	2830 - 2695	Stretch
Aldehyde C=O	1740 - 1720	Stretch
C-Cl	800 - 600	Stretch
C-H (alkane)	2960 - 2850	Stretch
C-C	1200 - 800	Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹³C NMR spectrum of **endrin aldehyde** will show distinct signals for each of the 12 carbon atoms in its unique polycyclic structure. The aldehyde carbonyl carbon is expected to be significantly downfield. A known spectrum for endrin-aldehyde is available in spectral databases.

Carbon Type	Expected Chemical Shift (δ) Range (ppm)
Aldehyde (C=O)	190 - 200
Alkane (C-Cl)	50 - 80
Alkane (CH)	25 - 60

While a published ^1H NMR spectrum for **endrin aldehyde** is not readily available, the expected chemical shifts can be predicted based on the structure. The aldehyde proton will be the most deshielded, appearing far downfield. The other protons on the polycyclic frame will appear in the upfield region, with their exact shifts and coupling patterns being complex due to the rigid, strained ring system.

Proton Type	Expected Chemical Shift (δ) Range (ppm)	Multiplicity
Aldehyde (CHO)	9 - 10	Singlet or complex coupling
Alkane (CH)	1 - 4	Complex multiplets

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **endrin aldehyde**, based on established methods for organochlorine pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods like EPA-NERL 525.2 for the analysis of organic compounds in water.^[4]

- Sample Preparation (Extraction and Cleanup):
 - For solid samples (e.g., soil, tissue), use a suitable solvent extraction method such as Soxhlet or ultrasonic extraction with a non-polar solvent like hexane or a mixture of hexane and acetone.

- For liquid samples (e.g., water), perform a liquid-liquid extraction with a solvent such as dichloromethane at a neutral pH.
- The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica or Florisil cartridge.
- Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Instrumental Analysis:
 - Gas Chromatograph (GC):
 - Column: A capillary column, such as an HP-1 or equivalent, is typically used.
 - Injector: Use a split/splitless injector, typically in splitless mode for trace analysis. Injector temperature should be optimized to prevent thermal degradation of endrin and **endrin aldehyde**.
 - Oven Temperature Program: A temperature program is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) and hold.
 - Carrier Gas: Helium is commonly used as the carrier gas.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is common.
 - Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring the characteristic ions of **endrin aldehyde** (e.g., m/z 345, 250).

Fourier Transform Infrared (FTIR) Spectroscopy

This is a general protocol for obtaining an FTIR spectrum of a solid sample.

- Sample Preparation:
 - Ensure the **endrin aldehyde** sample is pure and dry.
 - Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (typically 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.
 - Grind the mixture to a fine, uniform powder.
 - Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
- Instrumental Analysis:
 - Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Acquire the sample spectrum over the desired range (typically 4000 to 400 cm^{-1}).
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

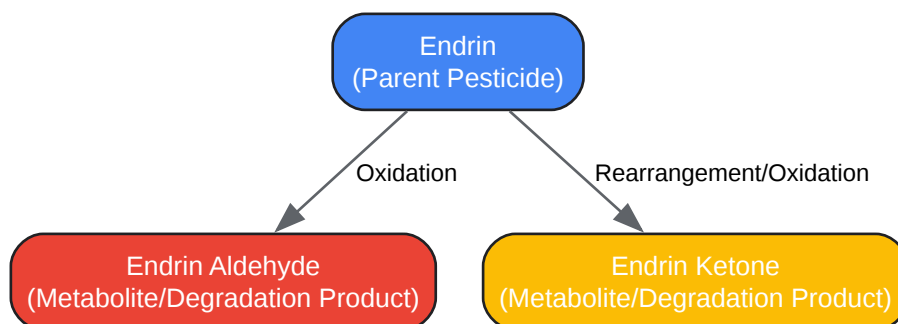
This is a general protocol for obtaining ^1H and ^{13}C NMR spectra of a small organic molecule.

- Sample Preparation:
 - Dissolve an appropriate amount of the **endrin aldehyde** sample (typically 2-10 mg for ^1H , 10-50 mg for ^{13}C) in a deuterated solvent (e.g., CDCl_3 , acetone- d_6).

- Transfer the solution to an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
- Instrumental Analysis:
 - Insert the NMR tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H spectrum using an appropriate pulse sequence.
 - Acquire the ^{13}C spectrum, which may require a larger number of scans for adequate signal-to-noise. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Logical Relationships and Pathways

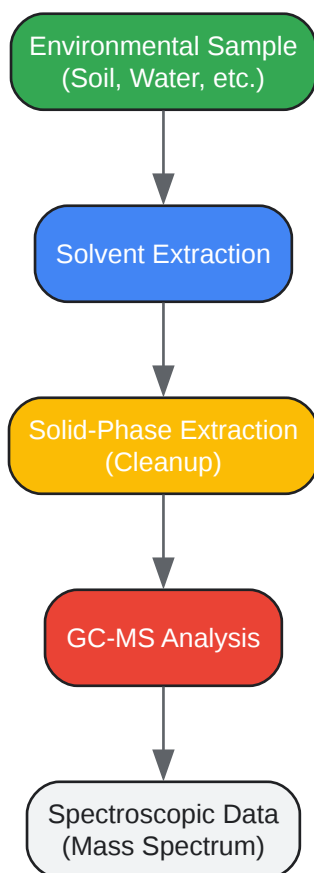
Endrin aldehyde is not a standalone compound in an environmental or biological context but is part of a degradation pathway from its parent compound, endrin. Understanding this relationship is crucial for environmental monitoring and toxicology studies.



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Caption: Formation of **Endrin Aldehyde** and Endrin Ketone from Endrin.

The following diagram illustrates a typical experimental workflow for the analysis of **endrin aldehyde** from an environmental sample.



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